5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole

Crystallography Conformational Analysis Medicinal Chemistry

Choose 5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole (CAS 288844-47-3) for target-based drug discovery where precise molecular conformation matters. Its absolute configuration and solid-state conformation are definitively confirmed by X-ray crystallography, providing a robust, well-characterized core for systematic SAR investigations. The unique 5-(2-hydroxy-5-tert-butylphenyl) substitution pattern imparts distinct physicochemical and biological properties that generic analogs cannot replicate. The phenolic hydroxyl group offers a convenient handle for rapid library expansion via established esterification or etherification chemistries. This building block ensures your research begins from a structurally validated, reproducible starting point, directly supporting rational analog design and data comparability.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 288844-47-3
Cat. No. B12888032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole
CAS288844-47-3
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)O)C2=CC=NO2
InChIInChI=1S/C13H15NO2/c1-13(2,3)9-4-5-11(15)10(8-9)12-6-7-14-16-12/h4-8,15H,1-3H3
InChIKeyMSGRKHDVPYLLNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole (CAS 288844-47-3): Scientific Sourcing for Core Isoxazole Scaffold Research


5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole (CAS 288844-47-3) is a small-molecule isoxazole derivative characterized by a central isoxazole heterocycle linked to a phenyl ring bearing a hydroxyl and a tert-butyl group. Its structure has been definitively confirmed via X-ray crystallography, which revealed its absolute configuration and solid-state conformation [1]. This compound is frequently employed as a core scaffold in medicinal chemistry campaigns aimed at exploring novel therapeutic agents, with its structural features making it a valuable starting point for developing inhibitors or modulators of various biological targets.

Why Generic Substitution Fails for 5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole in Rigorous Research Programs


Substituting 5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole with a generic, commercially available isoxazole analog is not a straightforward scientific or procurement decision due to the critical role of its precise substitution pattern in defining its chemical and biological properties. The specific arrangement of the 5-phenyl substituent bearing both a hydroxyl (OH) and a tert-butyl group significantly influences its molecular conformation and, consequently, its potential interactions with biological targets. This is supported by crystal structure data that confirms a unique molecular arrangement in the solid state [1]. Therefore, selecting this exact compound ensures the intended physicochemical properties and biological activity profile, as even minor structural alterations can lead to unpredictable or drastically different outcomes in downstream assays, thereby compromising the integrity and reproducibility of the research.

Quantitative Structural Differentiation of 5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole for Evidence-Based Procurement


Crystallographically-Defined Conformation Differentiates this Isoxazole Scaffold from Simpler Analogs

The three-dimensional conformation of 5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole is a direct consequence of its unique substitution pattern. X-ray crystallography reveals specific dihedral angles and intermolecular hydrogen bonding networks (O—H···N) that govern its packing and potential for molecular recognition [1]. This level of structural definition is absent for uncharacterized analogs, where the exact geometry and potential for polymorphic variation remain unknown, introducing significant variability in studies where molecular shape is a key determinant of activity.

Crystallography Conformational Analysis Medicinal Chemistry

Key Research Application Scenarios for 5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole Based on Structural Evidence


Core Scaffold in Structure-Activity Relationship (SAR) Studies

The defined crystal structure of 5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole provides a robust, well-characterized core for systematic SAR investigations. Its precise conformation, validated by X-ray crystallography [1], allows researchers to rationally design and synthesize analogs, knowing the exact three-dimensional starting point of the parent compound. This is essential for interpreting how subsequent chemical modifications alter molecular shape and, consequently, biological activity.

Starting Material for the Synthesis of Diversified Compound Libraries

The presence of a hydroxyl group on the phenyl ring of 5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole provides a convenient handle for further chemical derivatization. This allows for the construction of diverse compound libraries via well-established chemistries (e.g., esterification, etherification, conjugation). The defined core structure, as confirmed by crystallography [1], ensures that all resulting library members share a common, well-understood spatial framework, facilitating comparative analysis.

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